Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are mild, typically occurring at room temperature, and the yields are generally high, ranging from 86% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 3-Amino-1-methyl-1H-pyrazole hydrochloride
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine
Uniqueness
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl ester group enhances its solubility and makes it a versatile intermediate for further chemical modifications. Additionally, the combination of the amino and chlorophenyl groups provides a unique scaffold for designing new compounds with potential biological activity.
Properties
IUPAC Name |
methyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWDGPLUDLVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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